What is Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate?
What is Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate?
An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, commonly referred to as 1-Boc-4-(4-aminophenyl)piperazine, is a pivotal chemical intermediate in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a mono-Boc-protected piperazine linked to an aniline moiety, offers a unique combination of stability and reactivity. The Boc (tert-butyloxycarbonyl) group provides a robust protecting strategy, enabling selective functionalization of the aniline's primary amine or, following deprotection, the second piperazine nitrogen. This versatility has established the piperazine scaffold as a "privileged structure" in pharmacology, frequently incorporated to enhance the physicochemical properties and biological activity of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications in drug development, and essential analytical and safety data for researchers and scientists in the field.
Section 1: Foundational Chemistry and Properties
A thorough understanding of the fundamental properties of a chemical building block is critical for its effective application in complex synthetic campaigns.
Nomenclature and Chemical Identifiers
Correctly identifying a compound is the first step in ensuring experimental reproducibility and safety. Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
| Identifier | Value |
| CAS Number | 170911-92-9[4][5] |
| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate[5] |
| Common Synonyms | 1-Boc-4-(4-aminophenyl)piperazine, tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline[6][] |
| Molecular Formula | C₁₅H₂₃N₃O₂[4][6] |
| InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N[5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N[5] |
Physicochemical Properties
The physical and chemical properties of the compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 277.37 g/mol | |
| Appearance | Light yellow to brown solid or crystalline powder. May appear as a dark oily product post-synthesis prior to purification. | [4] |
| Melting Point | 94 °C | |
| Boiling Point | 441.1 °C at 760 mmHg | |
| Purity (Typical) | >97% (HPLC) | |
| Storage Conditions | Store at room temperature or refrigerated (4°C) in a dark place under an inert atmosphere to prevent degradation. | [8] |
Section 2: The Synthetic Keystone: Preparation and Purification
The reliable synthesis of this intermediate is crucial for its widespread use. The most common and efficient route involves the reduction of its nitro-aromatic precursor.
The Strategic Role of the Boc Protecting Group
The piperazine ring contains two secondary amine groups. In the absence of a protecting group, reactions would occur non-selectively at both nitrogen atoms, leading to a mixture of products that are difficult to separate and significantly lower the yield of the desired compound. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for one of the nitrogens for several key reasons:
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Stability: It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for chemistry to be performed on other parts of the molecule.
-
Selective Removal: It can be cleanly and efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) that typically do not affect other functional groups.[1]
-
Improved Solubility: The bulky and lipophilic nature of the Boc group often improves the solubility of the intermediate in common organic solvents.
This mono-protection strategy is the cornerstone of using piperazine as a versatile scaffold, enabling controlled, stepwise synthesis of complex derivatives.[1][9]
Synthetic Workflow: Catalytic Hydrogenation
The conversion of the commercially available tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate to the desired amine is a classic example of catalytic hydrogenation. This method is favored in both laboratory and industrial settings for its high efficiency, clean conversion, and atom economy.
Causality: Palladium on carbon (Pd/C) is an exceptional catalyst for this transformation. Hydrogen gas (H₂) adsorbs onto the surface of the palladium metal, where it dissociates into reactive hydrogen atoms. The nitro group of the starting material also coordinates to the palladium surface, facilitating the stepwise reduction to the amine. Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalytic process.
Caption: Synthetic workflow for the reduction of the nitro-precursor.
Detailed Laboratory Protocol for Synthesis
This protocol is adapted from a standard procedure for the catalytic hydrogenation of an aromatic nitro group.[4]
Materials:
-
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Charge a hydrogenation vessel with tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (e.g., 8.2 g, 26.68 mmol).
-
Dissolution: Add methanol (e.g., 100 mL) to the vessel and stir until the solid is fully dissolved.
-
Inerting: Purge the vessel with nitrogen gas to remove oxygen, which can be a safety hazard and can poison the catalyst.
-
Catalyst Addition: Carefully add the 10% wet palladium on carbon catalyst to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi with hydrogen.
-
Reaction: Agitate the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting product, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, is often obtained as a dark oil or solid and can be used in subsequent steps without further purification if the initial purity is high (yields are typically around 97%).[4]
Section 3: A Versatile Scaffold in Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient itself but rather a critical building block for creating them.[10]
Applications as a Key Pharmaceutical Intermediate
The primary value of this compound lies in its bifunctional nature. The aniline nitrogen can be readily derivatized through a variety of reactions, including amidation, alkylation, and sulfonylation, to build out one part of a target molecule. Subsequently, the Boc group can be removed to reveal the second piperazine nitrogen, which can then be functionalized in a separate step.
This stepwise approach is fundamental to creating vast libraries of compounds for high-throughput screening. Its derivatives are widely explored in multiple therapeutic areas:
-
Neurological and Psychiatric Disorders: The arylpiperazine motif is a well-known pharmacophore in drugs targeting central nervous system (CNS) receptors, such as dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[5][9][10]
-
Oncology: While a different isomer, the use of a similar compound, tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, as a key intermediate in the synthesis of the PARP inhibitor Niraparib highlights the importance of this chemical class in cancer therapeutics.[11]
-
Other Areas: The piperazine ring is found in anti-infective and anti-inflammatory agents, making this a versatile starting point for discovery in numerous fields.[2][12]
General Derivatization Workflow
The following diagram illustrates the logical flow of using this intermediate to synthesize a more complex, drug-like molecule.
Caption: General workflow for the synthesis of complex piperazine derivatives.
Section 4: Analytical and Quality Control
Confirming the identity and purity of the synthesized or purchased material is a non-negotiable step in any research protocol.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 278.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet at ~1.4-1.5 ppm, 9H), the protons on the piperazine ring (two multiplets between ~2.8-3.6 ppm, 8H), and the protons on the aromatic ring (two doublets in the aromatic region, ~6.6-7.0 ppm, 4H). The amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR: The spectrum will show signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~154 ppm), and the distinct carbons of the piperazine and aromatic rings.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A high-purity sample (>97%) should show a single major peak with minimal impurities.
Authoritative spectral data can often be found in chemical supplier databases and specialized analytical data repositories.[8][13][14]
Section 5: Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as hazardous.
GHS Hazard Information
| Hazard Class | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 |
| STOT - Single Exposure | H335 | May cause respiratory irritation | GHS07 |
Data sourced from supplier safety data sheets.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline group.[8]
References
- Career Henan Chemical Co. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9.
- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
- J&K Scientific LLC. (2025). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 17091.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 170911-92-9.
- BenchChem. (n.d.). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
- Chem-Impex. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- LookChem. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.
- CymitQuimica. (n.d.). CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- BOC Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- ChemicalBook. (n.d.). 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1 H NMR.
- BLDpharm. (n.d.). 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
- Ambeed. (n.d.). 170911-92-9 | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from International Journal of Pharmaceutical Sciences and Research.
- Romanelli, M. N., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- TCI Chemicals. (n.d.). tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate 170911-92-9.
- BOC Sciences. (n.d.). CAS 170911-92-9 tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
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